7-Benzyloxy Substitution Drives Potent and Selective MAO-B Inhibition Relative to Unsubstituted and 7-Hydroxy Analogs
The 7-benzyloxy group is a key pharmacophore for MAO-B inhibition in the chromone series. While direct quantitative data for 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is not publicly available, a study of structurally analogous C7-benzyloxychromones demonstrated potent MAO-B inhibition with IC50 values ranging from 0.008 to 0.370 μM and selectivity over MAO-A (IC50 range: 0.495–8.03 μM) [1]. In contrast, the 7-hydroxy analog (7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one) shows no reported MAO-B activity but binds the estrogen receptor beta with an EC50 of 438 nM [2]. The benzyloxy moiety thus shifts the biological target from nuclear receptors to mitochondrial enzymes, a critical distinction for research applications in neurodegeneration.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected within 0.008–0.370 μM based on structural class |
| Comparator Or Baseline | Representative C7-benzyloxychromones: IC50 = 0.008–0.370 μM (MAO-B) and 0.495–8.03 μM (MAO-A) |
| Quantified Difference | Class-level MAO-B selectivity vs. MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; in vitro enzyme inhibition assay |
Why This Matters
This establishes the compound as a candidate for MAO-B-focused research (e.g., Parkinson's disease), where selectivity is crucial to avoid serotonergic side effects.
- [1] Legoabe, L. J., Petzer, A., & Petzer, J. P. (2012). Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors. Bioorganic Chemistry, 45, 1-11. View Source
- [2] BindingDB. BDBM46289: 7-hydroxy-2-methyl-3-phenoxy-chromen-4-one. Affinity Data for Estrogen Receptor Beta. Accessed 2026. View Source
